molecular formula C13H8ClF3N4O B10932909 3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole

Cat. No.: B10932909
M. Wt: 328.68 g/mol
InChI Key: KWSXSHKXZGFULH-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole is a complex organic compound that has garnered significant interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a chlorophenyl group, a trifluoromethyl group, and a pyrazolyl-oxadiazole moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or β-ketoester under acidic or basic conditions.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonyl chloride.

    Formation of the oxadiazole ring: This can be accomplished by cyclization of a suitable precursor, such as a hydrazide, with an appropriate carboxylic acid derivative under dehydrating conditions.

    Coupling with the chlorophenyl group: This final step typically involves a coupling reaction, such as a Suzuki or Heck coupling, to introduce the chlorophenyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding oxides or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:

    Binding to enzymes or receptors: This can inhibit or activate specific biochemical pathways.

    Disruption of cellular processes: Such as DNA replication or protein synthesis, leading to cell death or growth inhibition.

    Generation of reactive intermediates: Which can cause oxidative stress or damage to cellular components.

Comparison with Similar Compounds

3-(4-chlorophenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole can be compared with other similar compounds, such as:

    4-(trifluoromethyl)benzenesulfonyl chloride: Known for its use in trifluoromethylation reactions.

    1-(4-chlorophenyl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea: Investigated for its biological activity and potential therapeutic applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8ClF3N4O

Molecular Weight

328.68 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]-1,2,4-oxadiazole

InChI

InChI=1S/C13H8ClF3N4O/c1-21-9(6-10(19-21)13(15,16)17)12-18-11(20-22-12)7-2-4-8(14)5-3-7/h2-6H,1H3

InChI Key

KWSXSHKXZGFULH-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=NC(=NO2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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